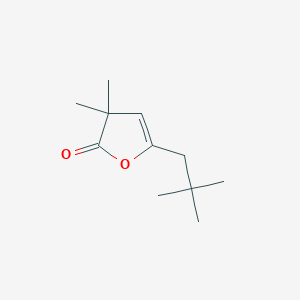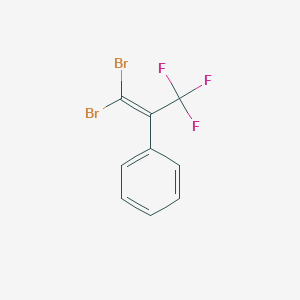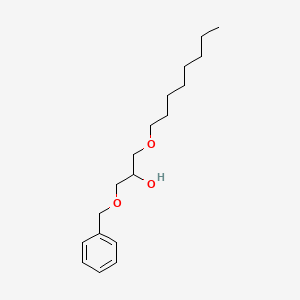
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its multi-ring structure and the presence of hydroxyl and fluoro functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- typically involves multi-step organic reactions. The process begins with the preparation of the core benz(a)anthracene structure, followed by the introduction of hydroxyl and fluoro groups through specific reactions such as electrophilic substitution and nucleophilic addition. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and minimize side reactions.
Major Products
The major products formed from these reactions include various derivatives of Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans-, such as quinones, dihydro compounds, and substituted analogs.
Applications De Recherche Scientifique
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential therapeutic applications, such as anticancer agents, due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photoconductors.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects. Additionally, it can inhibit specific enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: A parent compound with a similar polycyclic structure but lacking the hydroxyl and fluoro groups.
7,12-Dimethylbenz(a)anthracene: A derivative with methyl groups at positions 7 and 12, known for its carcinogenic properties.
10-Fluorobenz(a)anthracene: A compound with a fluoro group at position 10, similar in structure but lacking the hydroxyl groups.
Uniqueness
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is unique due to the presence of both hydroxyl and fluoro groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
104761-65-1 |
|---|---|
Formule moléculaire |
C20H21FO2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(7R,12R)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H21FO2/c1-19(22)15-10-8-13(21)11-17(15)20(2,23)18-14-6-4-3-5-12(14)7-9-16(18)19/h7-11,22-23H,3-6H2,1-2H3/t19-,20-/m1/s1 |
Clé InChI |
NHYWRIBSCPHRAD-WOJBJXKFSA-N |
SMILES isomérique |
C[C@]1(C2=C(C=C(C=C2)F)[C@@](C3=C1C=CC4=C3CCCC4)(C)O)O |
SMILES canonique |
CC1(C2=C(C=C(C=C2)F)C(C3=C1C=CC4=C3CCCC4)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


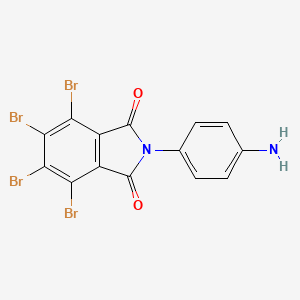


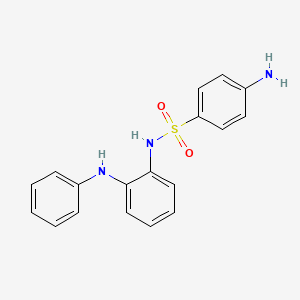
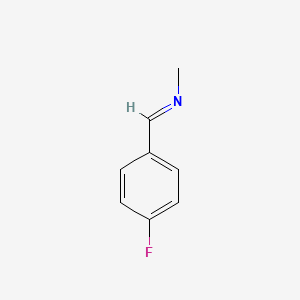

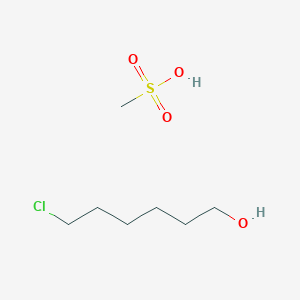

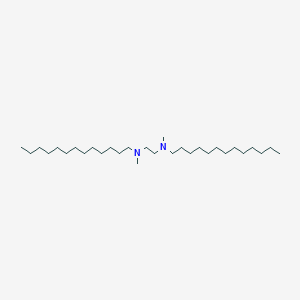
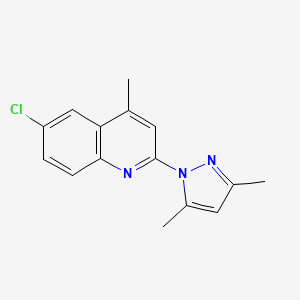
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
